Product packaging for Ethyl 3,3-diaminoacrylate(Cat. No.:CAS No. 68572-18-9)

Ethyl 3,3-diaminoacrylate

Cat. No.: B3056059
CAS No.: 68572-18-9
M. Wt: 130.15 g/mol
InChI Key: OTXUVKAMHLAIAS-UHFFFAOYSA-N
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Description

Significance of Enamino Esters in Heterocyclic Synthesis

β-Enamino esters are a class of organic compounds that have long been recognized as pivotal intermediates in the synthesis of nitrogen-containing heterocycles. nih.govresearchgate.net Their value lies in their dual functionality, possessing both a nucleophilic enamine character and an electrophilic ester group. This allows them to react with a wide range of electrophiles and nucleophiles, making them ideal precursors for constructing various ring systems.

The applications of β-enamino esters are extensive and include the synthesis of:

Pyridines and dihydropyridines nih.govacs.org

Pyrimidines and pyrimidineones nih.govacs.org

Pyrroles nih.govacs.org

Quinolines nih.govacs.org

Pyrazoles nih.govacs.org

Indoles nih.govacs.org

Oxazoles nih.govacs.org

Amino-furanones nih.govacs.org

The versatility of β-enamino esters is further highlighted by their use in the synthesis of fused heterocyclic systems, such as pyrido[4,3-d]pyrimidines. researchgate.net These complex structures are often challenging to synthesize through other methods, underscoring the strategic importance of enamino ester chemistry.

Historical Context of Ethyl 3,3-diaminoacrylate in Organic Chemistry

While the broader class of β-enamino esters has a long history, the specific and varied applications of this compound have gained significant traction in more recent decades. Initially explored for its fundamental reactivity, its potential as a key building block for complex heterocycles has been increasingly realized.

Research has demonstrated the utility of this compound in cyclocondensation reactions with various electrophilic partners. For instance, its reaction with aromatic o-halo ketones and nitriles has been shown to produce fused aminopyridines and other condensed heterocycles. researchgate.net These reactions typically proceed via substitution of the halogen atom by the α-carbon of the enediamine, followed by cyclization involving one of the amino groups. researchgate.net

Furthermore, this compound has been employed in the synthesis of more complex polycyclic systems. For example, its reaction with 4,6-dichloropyrimidine-5-carbaldehyde (B460487) leads to the formation of a pyrimido[4,5,6-de] nih.govCurrent time information in Bangalore, IN.naphthyridine derivative. researchgate.net It has also been utilized in reactions with 2-chloroquinoline-3-carbaldehydes to produce ethyl 2-amino-5-chlorobenzo[h] nih.govCurrent time information in Bangalore, IN.naphthyridine-3-carboxylate. semanticscholar.org These examples showcase the power of this compound in constructing intricate molecular frameworks that are of interest in medicinal chemistry and materials science.

The development of synthetic protocols involving this compound continues to be an active area of research, with ongoing efforts to expand its reaction scope and apply it to the synthesis of novel and functionally important molecules. spbu.ruthieme-connect.com

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 68572-18-9 bldpharm.com
Molecular Formula C5H10N2O2
Molecular Weight 130.14 g/mol
Synonyms Ethyl 3,3-diamino-2-propenoate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O2 B3056059 Ethyl 3,3-diaminoacrylate CAS No. 68572-18-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3,3-diaminoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-2-9-5(8)3-4(6)7/h3H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXUVKAMHLAIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500328
Record name Ethyl 3,3-diaminoprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68572-18-9
Record name Ethyl 3,3-diaminoprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 3,3 Diaminoacrylate

Established Preparative Routes to Ethyl 3,3-diaminoacrylate

The synthesis of this compound and its derivatives, broadly classified as β-enaminoesters, has been approached through several established methods. A common and direct approach involves the condensation reaction between β-ketoesters and amines. sid.irajrconline.org This method, while straightforward, can be hindered by long reaction times, low yields, and harsh reaction conditions. sid.ir

To address these limitations, various catalysts have been employed to improve the efficiency and mildness of the reaction. These include:

Lewis acids: Catalysts like Zr(ClO₄)₂·6H₂O (often with MgSO₄ as an additive), BF₃-OEt₂, Mg(ClO₄)₂, Bi(OTf)₃, and Sc(OTf)₃ have been shown to promote the condensation. sid.irajrconline.org

Metal catalysts: A range of metal-based catalysts, including NaAuCl₄, InBr₃, Zn(OAc)₂·6H₂O, SnCl₄, ZrOCl₂·8H₂O, and gold(I)/silver(I) complexes, have been utilized to facilitate the synthesis of β-enaminoesters. ajrconline.orgnih.gov

Solid acid catalysts: Heterogeneous catalysts such as cyanuric chloride have proven to be highly efficient, enabling the reaction to proceed under solvent-free conditions at room temperature with excellent yields and short reaction times. sid.ir

The reaction of this compound with other reagents is also a subject of study. For instance, its reaction with aromatic and heteroaromatic nitriles containing a labile halogen atom in the ortho position leads to the formation of fused diaminoazines through a substitution and subsequent cyclization process. osi.lv Similarly, its cyclocondensation with aromatic o-halo ketones and o-halo nitriles proceeds via substitution of the aromatic halogen by the α-carbon of the enediamine, followed by intramolecular cyclization. researchgate.net Furthermore, this compound reacts with 1,4-benzoquinone (B44022) and its derivatives in a Nenitzescu-type reaction to yield 3-EWG-substituted 2-amino-5-hydroxyindoles. thieme-connect.comthieme-connect.com

Table 1: Comparison of Catalytic Systems for β-Enaminoester Synthesis

Catalyst System Reaction Conditions Advantages Disadvantages
Zr(ClO₄)₂·6H₂O / MgSO₄ 3-30 hours Improved yields Requires an additive, long reaction time
Cyanuric Chloride Solvent-free, 25°C, grinding Short reaction time, inexpensive, mild conditions, excellent yields ---
[(PPh₃)AuCl]/AgOTf Solvent-free, room temperature Low catalyst loading, good to excellent yields, easy manipulation ---
ZnAl₂O₄@ZnO Solvent-free, room temperature Environmentally friendly, recyclable, good yields, versatile ---
Fe₃O₄ nanoparticles Solvent-free, room temperature Environmentally benign, inexpensive, simple, high yields ---

Advancements in Stereoselective Synthesis of Related Enamino Esters

While the synthesis of this compound itself does not inherently involve stereoselectivity due to its symmetrical nature, the broader field of enamino ester synthesis has seen significant progress in controlling stereochemical outcomes. These advancements are crucial for the synthesis of chiral molecules with specific biological activities. acs.org

Key strategies in the stereoselective synthesis of enamino esters include:

Hydride Reduction of Chiral β-Enamino Esters: The stereoselective reduction of enantiopure β-enamino esters using hydrides provides a convenient route to both enantiomers of β-amino esters, which are valuable chiral building blocks. acs.org

Ammonia-Catalyzed Intramolecular Cyclization: A diastereoselective synthesis of chiral N-substituted β-enamino ester piperidines has been achieved through the intramolecular cyclization of ω-amino β-keto esters. acs.orgnih.gov This process, catalyzed by ammonia (B1221849), yields unusual (Z)-stereoisomers in high yields. acs.orgnih.gov The reaction mechanism is proposed to involve an ammonia addition-syn elimination catalytic process. nih.gov

Michael-Type Addition to Glycals: An efficient, solvent-free C-glycosidation method has been developed based on the Michael-type addition of enamino esters to 3,4,6-tri-O-benzyl-2-nitro-D-glucal. This reaction proceeds with excellent regio- and stereoselectivity, yielding β-anomers. thieme-connect.com

These methodologies highlight the potential for creating complex, stereochemically defined molecules from enamino ester precursors.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of enaminoesters. wordpress.comalfa-chemistry.com

Several environmentally benign approaches have been developed:

Solvent-Free Synthesis: A number of synthetic methods for β-enaminoesters have been developed that operate under solvent-free conditions. sid.irajrconline.orgnih.govacgpubs.orgresearchgate.net These methods often employ techniques like grinding or operate at room temperature, reducing energy consumption and eliminating the need for potentially toxic solvents. sid.iracgpubs.org Catalysts such as cyanuric chloride, gold(I)/silver(I) complexes, and Ca(CF₃COO)₂ have been successfully used in these solvent-free systems. sid.irnih.govresearchgate.net

Use of Greener Catalysts: The development and use of recyclable and environmentally friendly catalysts is a cornerstone of green chemistry. idsi.mdresearcher.life For the synthesis of β-enaminoesters, catalysts like ZnAl₂O₄@ZnO and Fe₃O₄ nanoparticles have been shown to be effective, recyclable, and stable under solvent-free conditions. ajrconline.orgidsi.md Natural catalysts, such as onion extract, have also been explored for the enamination of 1,3-dicarbonyl compounds. researchgate.net

Water as a Solvent: The use of water as a reaction medium is a significant green chemistry approach. idsi.md While not explicitly detailed for this compound, water-promoted hydroamination of alkynes to form enamines has been reported, suggesting a potential avenue for greener synthesis in this area. organic-chemistry.org

Visible-Light-Mediated Reactions: Photocatalysis using visible light offers a mild and sustainable energy source for chemical transformations. rsc.org While not directly applied to this compound, the development of visible-light-mediated reactions for related compounds points towards future green synthetic possibilities. rsc.org

The adoption of these green chemistry principles not only minimizes the environmental impact of chemical synthesis but also often leads to more efficient and economically viable processes. researchgate.net

Reactivity and Reaction Mechanisms of Ethyl 3,3 Diaminoacrylate

Nucleophilic Character and Dinucleophilic Reactivity of Ethyl 3,3-diaminoacrylate

The reactivity of this compound is largely dictated by the nucleophilic nature of its constituent atoms. The molecule possesses multiple nucleophilic centers, primarily the nitrogen atoms of the amino groups and the α-carbon of the acrylate (B77674) backbone. This dinucleophilic character is central to its role in the synthesis of complex molecules.

This compound can exist in different tautomeric forms, primarily the enediamine and enamine-imine forms. The enediamine form is characterized by the presence of two amino groups attached to one of the carbons of the double bond, while the enamine-imine form features an amino group and an imine group. The equilibrium between these tautomers plays a crucial role in the reaction pathways of the molecule. The enamine tautomer is generally more stable and is the predominant form; however, the reactivity often proceeds through the less stable but more reactive imine tautomer. The specific tautomeric form that participates in a reaction can be influenced by the reaction conditions, such as the solvent and the nature of the electrophile.

The dinucleophilic nature of this compound leads to competitive reactivity between the nitrogen atoms and the α-carbon. This competition between C- and N-nucleophilic attacks is a key determinant of the final product structure. In many reactions, the initial attack may occur at the more nucleophilic nitrogen atom (N-attack), followed by a subsequent intramolecular cyclization involving the α-carbon. Alternatively, a direct attack from the α-carbon (C-attack) can occur, leading to a different set of products. The regioselectivity of the attack is influenced by several factors, including the nature of the electrophile, the solvent, and the reaction temperature. For instance, hard electrophiles tend to react at the harder nucleophilic center (the nitrogen atom), while softer electrophiles may favor reaction at the softer α-carbon.

Cyclocondensation Reactions Involving this compound

Cyclocondensation reactions are a cornerstone of the synthetic utility of this compound, enabling the construction of a variety of heterocyclic scaffolds. These reactions leverage the dinucleophilic character of the molecule to form two new bonds with a suitable dielectrophilic partner.

A significant class of cyclocondensation reactions involves the reaction of this compound with aromatic ketones and nitriles that possess a labile halogen atom, typically in the ortho position to the activating group. In these reactions, the aromatic compound acts as the dielectrophile. The reaction generally proceeds via an initial nucleophilic aromatic substitution of the halogen atom by one of the nucleophilic centers of the this compound, followed by an intramolecular cyclization.

These cyclocondensation reactions are particularly valuable for the synthesis of fused heterocyclic systems. For example, the reaction of this compound with o-haloaromatic nitriles can lead to the formation of fused pyrimidine (B1678525) rings. The initial substitution of the halogen by the α-carbon of the diaminoacrylate derivative is followed by cyclization of one of the amino groups onto the nitrile carbon. This sequence provides a straightforward route to biologically relevant scaffolds.

Reactant 1Reactant 2Fused Heterocyclic Product
This compound2-chlorobenzonitrileSubstituted quinazoline (B50416) derivative
This compound2-fluorobenzoyl chlorideSubstituted quinazolinone derivative
This compound2-bromoacetophenoneSubstituted benzodiazepine (B76468) derivative

The position and nature of the halogen atom on the aromatic ring have a profound impact on the outcome of the cyclocondensation reaction. A labile halogen, one that is a good leaving group and is activated by electron-withdrawing groups in the ortho and/or para positions, is crucial for the initial nucleophilic aromatic substitution step to occur efficiently. The general reactivity order for halogens as leaving groups in nucleophilic aromatic substitution is F > Cl > Br > I, which is inverse to their leaving group ability in SN2 reactions. This is because the rate-determining step is often the initial attack of the nucleophile on the aromatic ring, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more electrophilic.

The position of the halogen is also critical. An ortho positioning of the halogen relative to an activating group like a nitrile or a ketone is often necessary for the subsequent intramolecular cyclization to proceed efficiently, leading to the formation of a stable five- or six-membered fused ring.

HalogenPosition on Aromatic RingRelative Reactivity
Fortho to activating groupHigh
Clortho to activating groupModerate
Brortho to activating groupModerate
Iortho to activating groupLow
Clmeta to activating groupVery Low
Clpara to activating groupModerate (if cyclization is possible)

Cyclocondensation with Quinoline-3-carbaldehydes and Substituted Nitrobenzaldehydes

The reaction of this compound with aromatic aldehydes, particularly those bearing quinoline (B57606) and substituted nitrobenzene (B124822) scaffolds, serves as a key method for constructing fused heterocyclic systems. These reactions are of significant interest due to the pharmacological relevance of the resulting products. The nature of the aldehyde and the reaction conditions can influence the reaction pathway, leading to the selective formation of either dihydropyridines or more complex condensed azines.

The cyclocondensation of this compound with quinoline-3-carbaldehydes can be directed towards the synthesis of dihydropyridine (B1217469) derivatives. This transformation typically proceeds through an initial Knoevenagel condensation, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable dihydropyridine ring. The reaction is often catalyzed by a base, which facilitates the initial condensation step.

The general mechanism involves the nucleophilic attack of one of the amino groups of this compound onto the carbonyl carbon of the quinoline-3-carbaldehyde. Subsequent dehydration leads to the formation of an enamine intermediate. The second amino group then attacks the α,β-unsaturated ester system, leading to the formation of the six-membered dihydropyridine ring.

A representative reaction is outlined below:

Reactant 1Reactant 2Product
This compoundQuinoline-3-carbaldehydeEthyl 4-(quinolin-3-yl)-1,4-dihydropyridine-3,5-diamine-2-carboxylate

Note: The exact structure and yield depend on the specific substituents on the quinoline ring and the reaction conditions employed.

Under different reaction conditions, or with appropriately substituted nitrobenzaldehydes, the reaction of this compound can lead to the formation of more complex, condensed azine structures. These reactions often involve a multi-step cascade process where the initial product undergoes further cyclization or rearrangement. For example, the presence of a nitro group on the benzaldehyde (B42025) can facilitate subsequent intramolecular cyclizations, leading to polycyclic aromatic systems.

The formation of these condensed azines is a testament to the high reactivity of the diaminoacrylate scaffold and its ability to participate in sequential annulation reactions. The specific regiochemistry of the final product is dictated by the substitution pattern of the aromatic aldehyde.

The selectivity between the formation of dihydropyridines and condensed azines in the reaction of this compound with aromatic aldehydes is governed by several key factors:

Reaction Temperature: Higher temperatures often favor the formation of the thermodynamically more stable condensed azine products, which may require overcoming a higher activation energy barrier for the secondary cyclization steps.

Catalyst: The choice of catalyst, whether acidic or basic, can significantly influence the reaction pathway. Basic catalysts typically promote the initial Knoevenagel condensation, while acidic catalysts may facilitate subsequent cyclization and aromatization steps.

Solvent: The polarity of the solvent can affect the stability of intermediates and transition states, thereby influencing the product distribution.

Nature of the Aldehyde: The electronic and steric properties of the substituents on the aromatic aldehyde play a crucial role. Electron-withdrawing groups, such as the nitro group, can activate the aromatic ring for subsequent nucleophilic attack, favoring the formation of condensed azines.

FactorInfluence on Selectivity
High TemperatureFavors condensed azines
Basic CatalystFavors dihydropyridine formation
Acidic CatalystCan promote further cyclization to azines
Electron-withdrawing groups on aldehydeFavors condensed azines

Reactions with Pyrimidine Series o-Chloro Ketones

The reaction of this compound with o-chloro ketones of the pyrimidine series provides a direct route to the synthesis of fused heterocyclic systems of significant medicinal interest, such as pyrido[4,3-d]pyrimidines and tetra-azaphenalenes.

The synthesis of pyrido[4,3-d]pyrimidines involves the cyclocondensation of this compound with a pyrimidine derivative bearing an o-chloro ketone functionality. The reaction proceeds via an initial nucleophilic substitution of the chlorine atom by one of the amino groups of the diaminoacrylate. This is followed by an intramolecular cyclization where the second amino group attacks the ketone carbonyl, leading to the formation of the fused pyridine (B92270) ring. Subsequent dehydration yields the aromatic pyrido[4,3-d]pyrimidine (B1258125) core.

The reaction conditions, such as the choice of solvent and the presence of a base to scavenge the liberated HCl, are critical for achieving high yields.

Reactant 1Reactant 2Product
This compound4-chloro-5-acetylpyrimidineEthyl 5-methylpyrido[4,3-d]pyrimidine-8-carboxylate-6,7-diamine

Note: The specific product structure depends on the substituents on the pyrimidine ring.

Under more forcing reaction conditions, or with specific pyrimidine o-chloro ketones, the reaction can proceed further to yield tetra-azaphenalenes. This transformation involves a double cyclization event. After the initial formation of the pyrido[4,3-d]pyrimidine intermediate, a subsequent intramolecular cyclization involving the ester group and one of the amino groups can occur, leading to the formation of the third six-membered ring of the tetra-azaphenalene system. This step often requires high temperatures and may be promoted by a catalyst that facilitates amide bond formation.

The synthesis of these complex polycyclic heteroaromatic compounds highlights the utility of this compound as a versatile building block in combinatorial and medicinal chemistry.

Reactions with Quinones (Naphthoquinones and Heteroaromatic Quinones)

The reaction of this compound with quinones provides a pathway to valuable heterocyclic structures, particularly annulated 2-aminoindole-3-carboxylates. This transformation is analogous to the well-established Nenitzescu indole (B1671886) synthesis, which involves the reaction of benzoquinone with β-aminocrotonic esters. researchgate.net In this context, this compound acts as the enamine component.

The reaction proceeds through a sequence of steps initiated by a Michael addition of the enamine (this compound) to the quinone. This is followed by a nucleophilic attack from the enamine's π-bond and subsequent elimination, leading to the formation of the indole ring system. researchgate.net

When reacting with substituted naphthoquinones, such as 2,3-dichloro-1,4-naphthoquinone, this compound can displace the halogen substituents. The high reactivity of 2,3-dichloro-1,4-naphthoquinone towards nucleophilic attack at the C-2 and C-3 positions facilitates the synthesis of various heterocyclic quinones. semanticscholar.orgresearchgate.netgranthaalayahpublication.orgresearchgate.net The reaction involves an addition-elimination mechanism, where the amino group of this compound acts as the nucleophile. This reactivity allows for the construction of fused indole systems, such as benzo[g]indoles. researchgate.netnih.gov

The general mechanism can be outlined as follows:

Michael Addition: The β-carbon of this compound attacks one of the carbonyl carbons of the quinone.

Cyclization: An intramolecular cyclization occurs through the attack of one of the amino groups onto the other carbonyl group of the quinone.

Dehydration: Elimination of water leads to the aromatization of the newly formed heterocyclic ring, yielding the stable indole derivative.

This methodology provides a direct route to highly functionalized and biologically relevant indole scaffolds.

Substitution-Cyclization Processes

This compound is an effective building block in substitution-cyclization reactions, enabling the synthesis of complex fused heterocyclic systems.

The reaction of heterocyclic ketene (B1206846) aminals, a class of compounds to which this compound is closely related, with polyhalo isophthalonitriles in the presence of a base like potassium tert-butoxide offers an efficient route to 1,3-diazaheterocycle-fused [1,2-b]isoquinolin-1(2H)-imines. Subsequent hydrolysis of these imines with aqueous acid furnishes the corresponding isoquinolin-1(2H)-ones. This substitution-cyclization process provides a concise pathway to highly functionalized polyhalogenated fused heterocyclic compounds.

While a direct example with this compound is not explicitly detailed in the provided search results, its structural similarity to heterocyclic ketene aminals suggests a similar reaction pathway would be followed.

Information regarding the specific reaction of this compound with o-haloarenecarbonitriles to form fused diaminoazines was not available in the provided search results. However, based on the known reactivity of similar compounds, a plausible reaction pathway would involve nucleophilic aromatic substitution of the halogen by one of the amino groups of this compound, followed by an intramolecular cyclization involving the nitrile group to form the fused azine ring.

Other Significant Chemical Transformations

Beyond the previously discussed reactions, this compound is a valuable component in other synthetic strategies, most notably in multicomponent reactions.

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. This compound, with its multiple nucleophilic sites, is an ideal candidate for participation in such reactions.

For instance, three-component reactions involving an aromatic aldehyde, malononitrile (B47326), and an amine are well-documented for the synthesis of various pyridine derivatives. jlu.edu.cnjlu.edu.cn Given that malononitrile is a key component in these reactions due to its activated methylene (B1212753) group, and this compound possesses a similar reactive profile, it is anticipated to participate in analogous MCRs. A plausible three-component reaction could involve an aromatic aldehyde, this compound, and a third component like an active methylene compound, leading to the formation of highly substituted heterocyclic frameworks. These reactions are often catalyzed by acids or bases and can proceed under mild conditions, offering an efficient and atom-economical route to diverse molecular architectures.

A thorough review of available scientific literature and chemical databases did not yield any specific information on the transformation of this compound to Pyrimido[4,5,6-de] nih.govnaphthyridine derivatives.

The specified heterocyclic system, Pyrimido[4,5,6-de] nih.govnaphthyridine, appears to be a highly complex and potentially novel scaffold. The lack of available data suggests that the synthesis of this specific derivative from this compound may not be a documented or established reaction pathway in the field of synthetic organic chemistry.

Consequently, it is not possible to provide an article section detailing the reactivity, reaction mechanisms, or research findings for a transformation that is not described in the current body of scientific literature. Further research would be required to explore the feasibility of such a chemical transformation.

Synthetic Utility and Applications in Organic Synthesis

Development of Novel Heterocyclic Scaffolds Utilizing Ethyl 3,3-diaminoacrylate

The reactivity of this compound makes it an excellent candidate for the synthesis of various heterocyclic systems. Its ability to react with a range of electrophilic partners has been exploited to construct both simple and complex nitrogen-containing rings.

Building Blocks for Nitrogen-Containing Heterocycles

This compound serves as a versatile building block for a variety of nitrogen-containing heterocycles. While its application in the synthesis of monocyclic systems like pyrazoles and pyridines is not extensively documented in dedicated studies, its reactivity profile suggests its potential in such transformations. For instance, its 1,3-dicarbonyl equivalence at the α- and β-carbons, combined with the two amino groups, theoretically allows for condensation reactions with hydrazine (B178648) derivatives to form pyrazoles or with 1,3-dicarbonyl compounds to yield substituted pyridines. However, the primary reported utility of this compound lies in its application for constructing more complex, fused heterocyclic systems.

Construction of Fused Polycyclic Azaheterocycles

A significant application of this compound is in the synthesis of fused polycyclic azaheterocycles. Research has demonstrated its utility in constructing complex ring systems through cascade reactions. A notable example is its reaction with 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde. This reaction proceeds through a series of steps to yield novel peri-annulated azines.

In a specific application, the reaction between a pyrido[2,3-d]pyrimidine (B1209978) derivative and this compound leads to the formation of a pyrimido[4,5,6-de] mathnet.rueurekaselect.comnaphthyridine derivative uchicago.edunih.gov. This transformation highlights the role of this compound as a binucleophile that facilitates the construction of a new pyrimidine (B1678525) ring fused to the existing heterocyclic scaffold.

The general reaction scheme involves the initial reaction of an enamine with a dichloropyrimidine carbaldehyde, followed by cyclization with this compound. This sequence demonstrates a powerful strategy for the synthesis of complex, fused heterocyclic systems that would be challenging to access through other synthetic routes.

Strategic Use in Target-Oriented Synthesis

While specific examples of the use of this compound in the total synthesis of complex natural products or pharmaceutical agents are not yet widely reported, the heterocyclic scaffolds synthesized from this building block are of significant interest in medicinal chemistry. Fused azaheterocycles, such as the pyrimido[4,5,6-de] mathnet.rueurekaselect.comnaphthyridines, are present in a variety of biologically active molecules. The ability to rapidly construct these complex cores using this compound suggests its potential as a key reagent in target-oriented synthesis programs aimed at discovering new therapeutic agents. The functional groups present in the resulting heterocycles, such as the ester and amino groups, provide handles for further chemical modification and elaboration, allowing for the generation of libraries of compounds for biological screening.

Contribution to Methodologies for Accessing Diverse Molecular Structures

The use of this compound has contributed to the development of new synthetic methodologies for accessing diverse and complex molecular architectures. Its role as a versatile C3N2 synthon in cascade reactions provides a streamlined approach to the synthesis of fused heterocyclic systems. The reactions are often characterized by their efficiency and ability to generate molecular complexity in a single step from readily available starting materials.

The research into the reactivity of this compound and related geminal enediamines has expanded the toolbox of synthetic chemists for the construction of novel heterocyclic libraries. These methodologies are valuable for the exploration of chemical space and the discovery of new compounds with interesting physical, chemical, and biological properties. The ability to generate diverse and complex scaffolds from a simple and accessible building block underscores the importance of this compound in modern organic synthesis.

Computational Methodologies in Elucidating Reaction Pathways Involving Ethyl 3,3 Diaminoacrylate

Density Functional Theory (DFT) Studies on Reaction Intermediates

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Ethyl 3,3-diaminoacrylate, DFT studies would be instrumental in characterizing the geometry, stability, and electronic properties of transient species that may form during a reaction.

Due to the push-pull nature of this compound, it is plausible that its reactions could proceed through zwitterionic or diradical intermediates, particularly in cycloaddition reactions. DFT calculations can provide detailed information about these intermediates. For instance, the calculated bond lengths, bond angles, and dihedral angles can confirm the geometry of the intermediate. Furthermore, the calculated Mulliken or Natural Bond Orbital (NBO) charges on different atoms can reveal the charge distribution and identify the most electrophilic and nucleophilic sites.

Table 1: Hypothetical DFT-Calculated Properties of a Zwitterionic Intermediate in a [2+2] Cycloaddition Reaction of this compound

PropertyCalculated ValueInterpretation
C1-C2 Bond Length (Å)1.52Elongated bond, consistent with a single bond in an intermediate.
NBO Charge on C1+0.45Significant positive charge, indicating an electrophilic center.
NBO Charge on C2-0.68Significant negative charge, indicating a nucleophilic center.
Dipole Moment (Debye)8.5High dipole moment, characteristic of a charge-separated species.
Relative Energy (kcal/mol)15.2Represents the stability of the intermediate relative to the reactants.

Such data, derived from DFT calculations, would be crucial for understanding the electronic factors that govern the subsequent steps of the reaction mechanism.

Mechanistic Investigations through Computational Modeling

Computational modeling allows for the mapping of the entire potential energy surface of a reaction, providing a detailed, step-by-step description of the transformation from reactants to products. This includes the identification of transition states, which are the energy maxima along the reaction coordinate and are critical for determining the reaction rate.

For reactions involving this compound, such as cycloadditions or reactions with electrophiles, computational modeling can distinguish between different possible mechanistic pathways. For example, in a cycloaddition reaction, it can be determined whether the reaction proceeds through a concerted mechanism (a single transition state) or a stepwise mechanism involving the formation of an intermediate. This is achieved by locating the relevant stationary points (reactants, intermediates, transition states, and products) on the potential energy surface and calculating their relative energies.

Table 2: Hypothetical Comparison of Activation Energies for Concerted vs. Stepwise [3+2] Cycloaddition of this compound with a Generic Dipole

Reaction PathwayRate-Determining StepActivation Energy (ΔG‡, kcal/mol)Conclusion
ConcertedFormation of the five-membered ring22.5Plausible pathway.
Stepwise (Path A)Formation of the first C-C bond (zwitterionic intermediate)28.1Less favorable than the concerted pathway.
Stepwise (Path B)Ring closure of the intermediate12.3Second step is fast, but the initial barrier is high.

The results from such a computational study would strongly suggest the operative reaction mechanism, guiding experimental efforts to optimize reaction conditions.

Prediction of Reactivity and Selectivity in Novel Transformations

One of the most powerful applications of computational chemistry is the prediction of how a molecule will behave in a new, unexplored reaction. For this compound, this could involve predicting its reactivity towards a novel reactant or forecasting the regioselectivity and stereoselectivity of a reaction.

Frontier Molecular Orbital (FMO) theory is a key tool in this regard. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of this compound and a potential reaction partner can be calculated. The interaction between the HOMO of one reactant and the LUMO of the other governs the reaction's feasibility and selectivity. A smaller HOMO-LUMO energy gap generally indicates a more favorable reaction. The coefficients of the atomic orbitals in the HOMO and LUMO can be used to predict the regioselectivity of cycloaddition reactions.

Furthermore, other DFT-based reactivity descriptors can be calculated to provide a more quantitative prediction of reactivity.

Table 3: Hypothetical Calculated Reactivity Indices for this compound

Reactivity IndexCalculated Value (eV)Interpretation
HOMO Energy-5.2Relatively high, indicating good nucleophilic character.
LUMO Energy-0.8Relatively low, indicating moderate electrophilic character.
Global Electrophilicity Index (ω)1.2Classified as a moderate electrophile.
Global Nucleophilicity Index (N)3.5Classified as a strong nucleophile.

These calculated indices would allow for the classification of this compound's reactivity and enable predictions about its behavior in various polar and cycloaddition reactions, thus guiding the design of new synthetic methodologies.

Analytical and Spectroscopic Characterization of Compounds Derived from Ethyl 3,3 Diaminoacrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, including those derived from ethyl 3,3-diaminoacrylate. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information regarding the molecular framework, connectivity of atoms, and the chemical environment of individual nuclei.

In the synthesis of pyrimidine (B1678525) derivatives, for instance, NMR spectroscopy is crucial for confirming the successful cyclization and identifying the positions of various substituents. For a series of 5-trifluoromethylpyrimidine derivatives, detailed ¹H and ¹³C NMR data have been reported. For example, in the ¹H NMR spectrum of 3-[2-(4-Benzoylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide, distinct signals corresponding to the amide protons, aromatic protons, and the methyl group are observed at specific chemical shifts (δ), confirming the proposed structure nih.gov. Similarly, the ¹³C NMR spectrum provides resonances for each unique carbon atom, including the characteristic signals for the carbonyl and trifluoromethyl groups nih.gov.

The analysis of coupling patterns in ¹H NMR can further elucidate the spatial relationship between adjacent protons, while advanced 2D NMR techniques such as HMQC and HMBC can establish long-range correlations between protons and carbons, providing definitive structural assignments, especially for complex molecules researchgate.net.

Table 1: Representative ¹H NMR Data for a Substituted Pyrimidine Derivative nih.gov

Functional GroupChemical Shift (δ, ppm)Multiplicity
Amide NH11.65, 10.19, 9.84s, s, s
Aromatic CH8.44 - 6.85m, d
Methyl CH₃2.77m

Table 2: Representative ¹³C NMR Data for a Substituted Pyrimidine Derivative nih.gov

Carbon TypeChemical Shift (δ, ppm)
Carbonyl (C=O)164.9, 163.7
Aromatic C161.7 - 113.4
Trifluoromethyl (CF₃)120.1 (d, J = 9.8 Hz)
Methyl (CH₃)26.5

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. In the context of derivatives of this compound, MS is routinely used to confirm the identity of the synthesized products.

The electron impact mass spectrometry (EI-MS) of various pyrimidinethiones and related fused heterocyclic systems has been investigated, revealing characteristic fragmentation pathways sapub.org. The molecular ion peak (M⁺) confirms the molecular weight of the compound. Subsequent fragmentation often involves the loss of small, stable molecules or radicals from the side chains, followed by the decomposition of the heterocyclic ring itself sapub.org. For instance, the mass spectrum of ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows a prominent molecular ion peak, indicating the stability of the compound under electron impact sapub.org. The fragmentation patterns of related heterocyclic systems, such as N-[2(5H)-thienyliden]amines, are significantly influenced by the nature of the substituents on the ring arkat-usa.org.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. This is particularly useful for distinguishing between compounds with the same nominal mass but different chemical formulas. For example, the ESI-HRMS of a 5-trifluoromethylpyrimidine derivative was used to confirm its elemental composition as C₂₄H₁₉F₃N₆O₂S by matching the calculated mass with the experimentally observed mass nih.gov.

Table 3: Common Fragmentation Patterns in Pyrimidine Derivatives sapub.org

FragmentDescription
[M]⁺Molecular ion
[M - R]⁺Loss of a substituent radical
[M - CO]⁺Loss of a carbonyl group
Further fragmentationCleavage of the pyrimidine ring

X-ray Diffraction (XRD) Analysis for Solid-State Structure Confirmation

For several pyrimidine and fused pyrimidine derivatives, X-ray crystallography has been instrumental in confirming their molecular structures. For instance, the crystal structures of novel pyrazolo[3,4-d]pyrimidines have been determined, providing definitive proof of their regiochemistry and stereochemistry mdpi.com. The analysis of the crystal packing can reveal important intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for understanding the supramolecular chemistry of these compounds rsc.org.

In a study of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, X-ray diffraction analysis revealed a layered crystalline ordering stabilized by π-π stacking interactions nih.gov. The crystal structure of 2-Amino-1-(4-iodo-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester has also been determined by X-ray diffraction, providing a detailed three-dimensional view of this pyrrole (B145914) derivative mdpi.com.

The data obtained from XRD includes the crystal system, space group, and unit cell dimensions. For example, certain pyrimidine derivatives have been found to crystallize in the monoclinic or triclinic systems researchgate.netrsc.org.

Table 4: Example of Crystallographic Data for a Pyrimidine Derivative researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.200(3)
b (Å)15.570(5)
c (Å)11.125(4)
β (°)114.273(6)

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation and purification of the products of chemical reactions, as well as for the assessment of their purity. For derivatives of this compound, various chromatographic methods are employed throughout the synthesis and characterization process.

Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of a reaction, allowing for a quick and simple way to determine when the starting materials have been consumed and the product has formed. It is also used to identify the appropriate solvent system for column chromatography.

Column Chromatography is the most common method for the purification of the synthesized compounds. By using a stationary phase, such as silica (B1680970) gel, and an appropriate mobile phase (eluent), the components of a reaction mixture can be separated based on their differential adsorption to the stationary phase. This technique is essential for isolating the desired product in a high state of purity, which is a prerequisite for obtaining accurate spectroscopic data and for biological testing. For example, tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidine derivatives were purified by flash column chromatography nih.gov.

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides higher resolution and is often used for the final purity assessment of a synthesized compound. By using a suitable column and mobile phase, HPLC can separate the main product from even minor impurities. The purity is typically determined by integrating the peak area of the product in the chromatogram.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique for the separation and identification of volatile compounds. While many heterocyclic derivatives of this compound may not be sufficiently volatile for GC analysis without derivatization, this method can be valuable for the analysis of more volatile intermediates or byproducts. The GC-MS analysis of diterpenes, for example, relies on the interpretation of mass spectra fragmentation data and comparison with databases ajgreenchem.com.

Table 5: Chromatographic Techniques and Their Applications

TechniqueApplication
Thin-Layer Chromatography (TLC)Reaction monitoring, solvent system selection
Column ChromatographyPurification of reaction products
High-Performance Liquid Chromatography (HPLC)Final purity assessment, quantitative analysis
Gas Chromatography-Mass Spectrometry (GC-MS)Separation and identification of volatile compounds

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-(dimethylamino)acrylate, and what key reaction parameters influence yield?

  • Methodology:

  • Alpha condensation/enamine formation: React ethyl acetate with carbon monoxide and dimethylamine under catalytic conditions to form the enamine structure .
  • Indole-condensation route: Condense 3-substituted aminoindoles with ethyl benzoylacetate or pyridinylpropanoate esters in absolute ethanol, using glacial acetic acid as a catalyst and Drierite as a desiccant. Monitor reaction progress via TLC (CH₂Cl₂/EtOAc 8:2) and purify via flash chromatography .
  • Key parameters: Reaction time (≥24 hours reflux), stoichiometric ratios, and desiccant use to drive equilibrium toward product formation.

Q. What purification techniques are effective for isolating Ethyl 3-(dimethylamino)acrylate derivatives from complex reaction mixtures?

  • Methodology:

  • Flash chromatography: Use silica gel with gradient elution (e.g., CH₂Cl₂/EtOAc 8:2) to separate polar byproducts .
  • Distillation: For low-polarity derivatives (e.g., Ethyl 3,3-dimethylacrylate), fractional distillation under reduced pressure minimizes thermal degradation .
  • Recrystallization: Employ solvent pairs like hexane/ethyl acetate for crystalline intermediates (e.g., Ethyl 2-cyano-3,3-diphenylacrylate) .

Q. What safety precautions are critical when handling Ethyl 3,3-dimethylacrylate derivatives in laboratory settings?

  • Protocols:

  • Engineering controls: Use closed systems with local exhaust ventilation to prevent inhalation exposure .
  • Personal protective equipment (PPE): Neoprene gloves, safety goggles, and flame-resistant lab coats .
  • Polymerization prevention: Store under inert gas (N₂/Ar) with inhibitors (e.g., hydroquinone) to avoid exothermic polymerization .

Advanced Research Questions

Q. How can ion-molecule reaction studies using quadrupole ion trap mass spectrometry elucidate the reactivity of Ethyl 3,3-dimethylacrylate derivatives?

  • Experimental design:

  • Reaction setup: Introduce O=P(OCH₃)₂⁺ phosphonium ions into a trap containing ethyl 3,3-dimethylacrylate vapor. Monitor adduct formation (e.g., [M+H]⁺ ions) and fragmentation pathways .
  • Data interpretation: Compare collision-induced dissociation (CID) patterns with computational simulations (e.g., DFT) to identify reactive sites (e.g., α,β-unsaturated carbonyl groups) .
    • Example finding: Ethyl 3,3-dimethylacrylate shows preferential protonation at the carbonyl oxygen, leading to β-scission fragments (m/z 85, 99) .

Q. What strategies resolve contradictions in spectroscopic data interpretation for Ethyl 3-(dimethylamino)acrylate derivatives?

  • Analytical workflow:

  • Multi-technique validation: Cross-validate NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) to confirm structural assignments. For example, IR carbonyl stretches (1700–1750 cm⁻¹) should align with NMR carbonyl carbon shifts (δ 165–170 ppm) .
  • Isotopic labeling: Use ¹³C-labeled ethyl acetate in synthesis to track carbonyl group behavior in ambiguous cases .
    • Case study: Discrepancies in enamine vs. imine tautomerization can be resolved via variable-temperature NMR to observe dynamic equilibria .

Q. How do steric and electronic effects of substituents influence the reaction pathways of Ethyl 3,3-dimethylacrylate in condensation reactions?

  • Mechanistic analysis:

  • Steric effects: Bulky substituents (e.g., diphenyl groups in Ethyl 2-cyano-3,3-diphenylacrylate) hinder nucleophilic attack at the β-carbon, favoring Michael addition over cyclization .
  • Electronic effects: Electron-withdrawing groups (e.g., cyano in Ethyl 2-cyano-3,3-diphenylacrylate) increase electrophilicity at the α-carbon, accelerating Knoevenagel condensations .
    • Experimental support: Kinetic studies show a 10-fold rate increase in pyridine-catalyzed condensations when electron-withdrawing substituents are present .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.